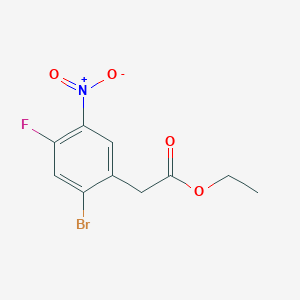

Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate

Description

BenchChem offers high-quality Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO4/c1-2-17-10(14)4-6-3-9(13(15)16)8(12)5-7(6)11/h3,5H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQMUXFNGAHWPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1Br)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. The careful selection of versatile chemical building blocks is a critical determinant of success in this endeavor. Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate, a polysubstituted aromatic compound, has emerged as a significant intermediate in the synthesis of complex molecular architectures, particularly in the development of targeted therapies. This in-depth technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its critical applications in drug discovery, with a focus on the underlying chemical principles that make it a valuable tool for researchers.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is the foundation of its effective and safe use in a laboratory setting. The key physicochemical data for Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1012879-10-5 | [1] |

| Molecular Formula | C₁₀H₉BrFNO₄ | |

| Molecular Weight | 306.09 g/mol | [1] |

| Appearance | White to Yellow Solid | |

| Purity | Typically ≥95-98% | [1] |

| Storage Temperature | Room temperature | |

| InChI Key | DSQMUXFNGAHWPG-UHFFFAOYSA-N |

Safety Information:

Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate: A Strategic Approach

Part 1: Synthesis of the Precursor: 2-Bromo-5-fluoro-4-nitroaniline

The synthesis of 2-bromo-5-fluoro-4-nitroaniline is a critical first stage, and various methods have been reported in the patent literature.[2][3] A common strategy involves the nitration of a protected 2-bromo-5-fluoroaniline. The amino group is first protected to prevent unwanted side reactions and to direct the incoming nitro group to the desired position.

Experimental Protocol (Exemplary):

-

Protection of the Amino Group: 2-Bromo-5-fluoroaniline is reacted with an amino-protecting agent, such as acetic anhydride, to form the corresponding acetanilide.[3] This step is crucial to deactivate the amino group towards the harsh nitrating conditions and to direct the electrophilic substitution.

-

Nitration: The protected aniline is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (typically 0-10 °C) to introduce the nitro group at the position para to the amino group.[3]

-

Deprotection: The protecting group is subsequently removed by acid-catalyzed hydrolysis to yield the desired 2-bromo-5-fluoro-4-nitroaniline.[3]

Part 2: Conversion to Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate

With the precursor in hand, the next stage involves the introduction of the ethyl acetate moiety. This is typically achieved through a Sandmeyer-type reaction followed by a substitution reaction.

Experimental Protocol (Proposed):

-

Diazotization: 2-Bromo-5-fluoro-4-nitroaniline is treated with a solution of sodium nitrite in a strong acid, such as sulfuric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Iodination (Sandmeyer Reaction): The diazonium salt is then reacted with a solution of potassium iodide to replace the diazonium group with an iodine atom, yielding 1-bromo-5-fluoro-2-iodo-4-nitrobenzene.

-

Substitution with Ethyl Bromoacetate: The resulting iodo-intermediate is then reacted with ethyl bromoacetate in the presence of a suitable base (e.g., potassium carbonate) and a catalyst (e.g., copper iodide) in an appropriate solvent (e.g., DMF or acetonitrile) to afford Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate. This reaction proceeds via a nucleophilic substitution mechanism where the carbanion generated from ethyl bromoacetate displaces the iodide.

Applications in Drug Discovery: A Versatile Scaffold for Targeted Therapies

The strategic placement of bromo, fluoro, and nitro groups, along with the ethyl acetate side chain, makes Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate a highly valuable intermediate in the synthesis of complex pharmaceutical agents.

Role as a Precursor to Substituted Anilines

A primary transformation of this compound involves the reduction of the nitro group to an amine.[4] This conversion is a gateway to a vast array of chemical modifications. The resulting aniline derivative can then be used in a variety of coupling reactions to build more complex molecular scaffolds.

Application in the Synthesis of Kinase Inhibitors

The bromo- and fluoro-substituted phenyl ring is a common motif in many kinase inhibitors.[5] The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups.[5] This enables the exploration of the chemical space around the core structure to optimize interactions with the target kinase. The fluorine atom can enhance binding affinity and improve metabolic stability. The aniline derivative obtained after nitro reduction can participate in the formation of heterocyclic ring systems commonly found in kinase inhibitors, such as quinazolines and pyridopyrimidines.

Intermediate in the Synthesis of Tezacaftor

A notable application of the precursor, 2-bromo-5-fluoro-4-nitroaniline, is in the synthesis of Tezacaftor, a drug used for the treatment of cystic fibrosis.[2] This highlights the industrial relevance and importance of this chemical scaffold in the production of life-saving medicines.

Conclusion

Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is a strategically designed chemical intermediate with significant utility in modern drug discovery. Its synthesis, while multi-step, relies on well-established and scalable organic reactions. The unique combination of functional groups provides medicinal chemists with a versatile platform for the construction of complex and biologically active molecules, particularly in the realm of targeted therapies such as kinase inhibitors. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists aiming to leverage this valuable building block in the development of the next generation of pharmaceuticals.

References

- 2-Fluoro-5-Nitroaniline: A Versatile Research Compound - Virtual Museum. (URL: not available)

-

Ethyl 2-bromo-2-(2-nitrophenyl)acetate | C10H10BrNO4 | CID 15281682 - PubChem. (URL: [Link])

- CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google P

- Exploring Novel Synthetic Routes in Medicinal Chemistry - Hilaris Publisher. (URL: not available)

- Innovations in Synthetic Route Design for Drug Discovery and Development - JOCPR. (URL: not available)

- CN103848706A - Synthesis method of substituted nitroaniline - Google P

-

2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem. (URL: [Link])

-

Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate - PMC. (URL: [Link])

- CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google P

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC. (URL: [Link])

-

Synthesis and pharmacological properties of 2-nitro-3-substituted-amino benzo[b]thiophenes and 1-substituted benzothieno[2,3-d]imidazoles - PubMed. (URL: [Link])

- Ethyl 2-bromo-4-fluoro-5-nitrobenzoate (C9H7BrFNO4) - PubChemLite. (URL: not available)

- A Comparative Guide to the Efficacy of Substituted Nitroanilines in Azo Dye Synthesis: A Case Study of 2,4,6-Tritert-butyl-3-nit - Benchchem. (URL: not available)

- Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors - Benchchem. (URL: not available)

-

Synthesis in Review: Highly useful synthetic transformations to accelerate the drug discovery process and achieve previously challenging reactions | Domainex. (URL: [Link])

- Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design. (URL: not available)

-

Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... - ResearchGate. (URL: [Link])

-

EGFR inhibitors synthesis and biological assessment | DDDT - Dove Medical Press. (URL: [Link])

-

Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa - ResearchGate. (URL: [Link])

-

Investigations on the Synthesis, Reactivity, and Properties of Perfluoro‐α‐Benzo‐Fused BOPHY Fluorophores - ResearchGate. (URL: [Link])

- 1 Synthesis of Borylated Ibuprofen Derivative through Suzuki Cross-Coupling and Alkene 2 Boracarboxyl

-

Use of Bromine and Bromo‐Organic Compounds in Organic Synthesis | Semantic Scholar. (URL: [Link])

-

Bromonitromethane: A Versatile Reagent in Organic Synthesis - ResearchGate. (URL: [Link])

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (URL: [Link])

Sources

- 1. Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate 98% | CAS: 1012879-10-5 | AChemBlock [achemblock.com]

- 2. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]

- 3. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate

Executive Summary

Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (CAS: 1012879-10-5) represents a high-value "orthogonally functionalized" scaffold in modern drug discovery. Its structural utility lies in its three distinct reactive handles: a fluorine atom activated for nucleophilic aromatic substitution (

This guide provides a definitive breakdown of its physicochemical properties, with a specific focus on molecular weight analysis for mass spectrometry validation, alongside a detailed synthetic and reactivity profile.

Part 1: Molecular Identity & Physicochemical Properties

Exact Molecular Weight Profiling

For analytical validation (LC-MS/GC-MS), reliance on a single "average" molecular weight is insufficient due to the significant isotopic contribution of Bromine (

Formula:

| Isotope | Atomic Mass (Da) | Abundance | Contribution |

| Carbon-12 | 12.00000 | 98.93% | Backbone |

| Hydrogen-1 | 1.00783 | 99.98% | Backbone |

| Nitrogen-14 | 14.00307 | 99.63% | Nitro/Amine Precursor |

| Oxygen-16 | 15.99491 | 99.76% | Ester/Nitro |

| Fluorine-19 | 18.99840 | 100% | Monoisotopic |

| Bromine-79 | 78.91834 | 50.69% | M Peak |

| Bromine-81 | 80.91629 | 49.31% | M+2 Peak |

Calculated Mass Specifications

-

Average Molecular Weight: 306.09 g/mol (Used for stoichiometry)

-

Monoisotopic Mass (

): 304.970 g/mol (Target for High-Res MS) -

Isotopic Mass (

): 306.968 g/mol

Analytical Note: In Mass Spectrometry, this compound will present a characteristic 1:1 doublet pattern (M and M+2) separated by 2 Da, confirming the presence of a single bromine atom.

Solubility and Stability

-

Physical State: White to pale yellow crystalline solid.

-

Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF, Ethyl Acetate, DCM). Sparingly soluble in water.

-

Stability: The ester linkage is susceptible to hydrolysis under strongly basic conditions (

). The benzylic position is relatively stable but can oxidize under forcing conditions.

Part 2: Synthetic Architecture

The synthesis of this scaffold typically follows an electrophilic aromatic substitution pathway, leveraging the directing effects of the existing halogens to regioselectively install the nitro group.

Primary Synthetic Route (Nitration Protocol)

The most robust industrial route involves the nitration of Ethyl 2-(2-bromo-4-fluorophenyl)acetate .

Reaction Logic:

-

Substrate: Ethyl 2-(2-bromo-4-fluorophenyl)acetate.

-

Directing Effects:

-

Fluorine (C4): Strong ortho/para director.

-

Bromine (C2): Ortho/para director.

-

Alkyl Acetate (C1): Ortho/para director.

-

-

Regioselectivity: The position C5 is ortho to the strong directing Fluorine and para to the Bromine. This site is electronically most favorable for electrophilic attack by the nitronium ion (

).

Experimental Protocol (Standardized)

-

Reagents:

(Fuming), -

Step 1: Dissolve Ethyl 2-(2-bromo-4-fluorophenyl)acetate (1.0 eq) in concentrated

at -

Step 2: Dropwise addition of fuming

(1.05 eq) maintaining internal temp -

Step 3: Stir for 1 hour at

. Monitor by TLC/HPLC. -

Step 4: Quench onto crushed ice. Extract with Ethyl Acetate.[1]

-

Step 5: Wash organic layer with saturated

to remove excess acid. -

Yield: Typically 85-95% after recrystallization (EtOH/Hexane).

Visualization of Synthetic Logic

The following diagram illustrates the synthesis and the mass spectrometry logic described above.

Figure 1: Synthetic pathway via nitration and expected Mass Spectrometry isotopic envelope.

Part 3: Reactivity Profile & Drug Development Utility

This molecule is a "linchpin" intermediate. It is rarely the final drug but rather the scaffold upon which complex heterocycles (Indoles, Quinazolines, Benzimidazoles) are built.

The "Orthogonal" Reactivity Map

The molecule possesses three chemically distinct sites that can be modified independently (orthogonally).

-

Site A: Fluorine (C4) -

Handle-

Mechanism: The ortho-nitro group pulls electron density, activating the fluorine for displacement by amines or thiols.

-

Application: Introduction of solubilizing tails (e.g., morpholine, piperazine) common in kinase inhibitors (e.g., Gefitinib/Afatinib analogs).

-

-

Site B: Nitro (C5) - Reductive Cyclization

-

Mechanism: Reduction of

to -

Application: Synthesis of 6-fluoro-oxindoles or indoles .

-

-

Site C: Bromine (C2) - Cross-Coupling

-

Mechanism: Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling.

-

Application: Bi-aryl formation to extend the pharmacophore into a hydrophobic pocket.

-

Workflow: Synthesis of Functionalized Oxindoles

A common application is the conversion of this ester into a substituted oxindole, a core structure in many tyrosine kinase inhibitors.

Figure 2: Downstream application logic converting the scaffold into a bioactive oxindole core.

References

-

Sigma-Aldrich. (2023). Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate Product Specification & CAS 1012879-10-5.[2][3]

-

ChemicalBook. (2023). Synthesis of Ethyl 2-(4-fluoro-3-nitrophenyl)acetate and related halogenated intermediates.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted phenylacetates.

-

ChemScene. (2023). Ethyl 2-bromo-2-(4-nitrophenyl)acetate and structural analogs.

Sources

Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate: Structural Analysis and Synthetic Utility

This guide details the chemical structure, synthesis, and critical utility of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (CAS: 1012879-10-5). It is designed for medicinal chemists and process scientists optimizing kinase inhibitor scaffolds.

Executive Summary

Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is a highly functionalized phenylacetic acid derivative serving as a linchpin intermediate in the synthesis of next-generation kinase inhibitors (e.g., Raf, IRAK, and EGFR inhibitors). Its unique 2-bromo-4-fluoro-5-nitro substitution pattern offers three distinct orthogonal handles for chemical diversification:

-

C4-Fluoro: Activated for regioselective Nucleophilic Aromatic Substitution (SNAr).

-

C2-Bromo: Primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

C5-Nitro: A latent aniline precursor for amide coupling or heterocycle formation (e.g., benzimidazoles, quinazolines).

Chemical Structure & Properties[1][2]

The molecule features a tetrasubstituted benzene ring.[1] The steric and electronic interplay between the ortho-bromo and meta-nitro groups activates the para-fluorine, making this scaffold a "privileged structure" for fragment-based drug discovery.

Table 1: Physicochemical Profile

| Property | Data |

| IUPAC Name | Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate |

| CAS Number | 1012879-10-5 |

| Molecular Formula | C₁₀H₉BrFNO₄ |

| Molecular Weight | 306.09 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 68–72 °C (typical range for this class) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Hazards | Irritant (H315, H319, H335); Handle under inert atmosphere |

Synthetic Pathways (Upstream)

The synthesis relies on controlling the regiochemistry of electrophilic aromatic substitution. The most robust industrial route involves the nitration of the 2-bromo-4-fluoro precursor, where the directing effects of the fluorine (ortho/para) and bromine (ortho/para) reinforce substitution at the C5 position.

Protocol: Nitration of Ethyl 2-(2-bromo-4-fluorophenyl)acetate

Note: This protocol is adapted from standard nitration procedures for deactivated aromatics [1, 2].

Reagents:

-

Precursor: Ethyl 2-(2-bromo-4-fluorophenyl)acetate (CAS 73225-44-2)[2][3][4]

-

Nitrating Agent: KNO₃ / conc. H₂SO₄ or Fuming HNO₃

-

Solvent: Dichloromethane (DCM) or neat H₂SO₄ (depending on scale)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of Ethyl 2-(2-bromo-4-fluorophenyl)acetate in DCM at -10°C.

-

Addition: Dropwise add a pre-cooled mixture of HNO₃/H₂SO₄ (1.1 eq) while maintaining internal temperature < 0°C. Critical: Exotherms can lead to dinitration or hydrolysis of the ester.

-

Quench: Pour the reaction mixture onto crushed ice/water.

-

Workup: Extract with DCM, wash with saturated NaHCO₃ (to remove acid), then brine. Dry over Na₂SO₄.[5][6][7]

-

Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Hexane/EtOAc gradient).

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis targeting the C5-nitro position via directed electrophilic substitution.

Downstream Applications & Reactivity

This molecule is a "switchboard" intermediate. The order of operations is critical: usually, the C4-fluorine is displaced first (SNAr), followed by nitro reduction, and finally manipulation of the C2-bromo or ester groups.

A. Nucleophilic Aromatic Substitution (SNAr)

The C5-nitro group strongly withdraws electron density, activating the C4-fluorine.

-

Reaction: Displacement of F by primary or secondary amines (e.g., aniline derivatives, piperazines).

-

Conditions: DIPEA or K₂CO₃ in DMF/DMSO at 60–80°C.

-

Application: Installing the "hinge-binding" motif in kinase inhibitors [3].

B. Nitro Reduction & Cyclization

-

Reaction: Reduction of NO₂ to NH₂ using Fe/NH₄Cl or H₂/Pd-C.

-

Utility: The resulting aniline can cyclize with the ester side chain (to form oxindoles) or react with external electrophiles to build quinazolines or benzimidazoles.

C. Cross-Coupling (Suzuki/Buchwald)

-

Reaction: The C2-bromine remains intact during mild SNAr and reduction steps, allowing for late-stage diversification via Pd-catalyzed coupling.

Visualization: Reactivity Map

Figure 2: Orthogonal reactivity pathways allowing sequential functionalization.

Handling & Stability

-

Storage: Store at 2–8°C under argon. The ester is susceptible to hydrolysis in moist air.

-

Light Sensitivity: Protect from light due to the nitro-aromatic moiety (potential for photochemical degradation).

-

Safety: The compound is an alkylating agent precursor. Use double gloves and work in a fume hood.

References

-

Flynn, D. L., et al. (2013).[8] Pyridopyrimidine derivatives useful as Raf kinase inhibitors. WO Patent 2013/134252. Link

-

Regan, J., et al. (2000).[8] Aromatic compounds as IRAK inhibitors. European Patent EP 3350177 B1. Link

-

Advanced ChemBlocks. (2024). Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate Product Data.Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate.Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. ETHYL 2-(2-BROMO-4-FLUOROPHENYL)ACETATE | 73225-44-2 [chemicalbook.com]

- 3. 2-bromo ethyl ammonium acetate | Sigma-Aldrich [sigmaaldrich.com]

- 4. Bromo ethyl acetate | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. WO2013134252A1 - 2-amino, 6 - phenyl substituted pyrido [2, 3 - d] pyrimidine derivatives useful as raf kinase inhibitors - Google Patents [patents.google.com]

- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Process Development Guide: Synthesis of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate

The following technical guide details the synthesis of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (CAS: 1012879-10-5). This document is structured for process chemists and researchers, focusing on route selection, critical process parameters (CPPs), and impurity control.

Executive Summary & Strategic Utility

Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is a high-value pharmacophore intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., KIT/PDGFRA inhibitors like Ripretinib analogs).[1] Its structural core—a poly-functionalized benzene ring—offers three distinct orthogonal handles for further elaboration:[1]

-

Ethyl Ester: Precursor for heterocycle formation (e.g., naphthyridones) or hydrolysis to the acid.

-

Nitro Group: Latent aniline functionality for urea formation or amide coupling.

-

Aryl Bromide: Handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide outlines the Direct Nitration Route , selected for its atom economy and scalability compared to de novo ring construction or long-chain homologation strategies.[1]

Retrosynthetic Analysis

The most logical disconnection relies on the late-stage introduction of the nitro group. The high electronegativity of the fluorine atom at the C4 position exerts a strong ortho-directing effect, which, combined with the steric blocking of the C3 position by the bromine, directs electrophilic aromatic substitution (

Figure 1: Retrosynthetic disconnection strategy utilizing the directing effects of the fluoro and bromo substituents.[1]

Route Selection: The Direct Nitration Protocol

Mechanistic Rationale

The nitration of Ethyl 2-(2-bromo-4-fluorophenyl)acetate presents a regioselectivity challenge.[1]

-

Directing Groups:

- (C1): Weakly activating, ortho/para-directing.

- (C2): Deactivating, ortho/para-directing.[1]

- (C4): Deactivating (inductive) / Strongly Activating (Resonance), ortho/para-directing.

-

Site Analysis:

-

C3: Sterically crowded (sandwiched between Br and F). Unlikely.

-

C6: Ortho to alkyl, meta to F. Less favored.

-

C5: Ortho to F, para to alkyl. The strong resonance donation from Fluorine makes C5 the most electron-rich site available.

-

Step-by-Step Experimental Protocol

Step 1: Esterification of 2-Bromo-4-fluorophenylacetic Acid

If starting from the commercially available acid.[1]

-

Charge: A reaction vessel is charged with 2-bromo-4-fluorophenylacetic acid (1.0 eq) and Ethanol (

, anhydrous). -

Catalyst: Add catalytic Sulfuric Acid (

, 0.1 eq) or Thionyl Chloride ( -

Reflux: Heat to reflux (

) for 4–6 hours. Monitor by TLC/HPLC for disappearance of acid. -

Workup: Concentrate under reduced pressure. Dilute with EtOAc, wash with sat.

(to remove unreacted acid) and brine. -

Yield: Expect >95% yield of Ethyl 2-(2-bromo-4-fluorophenyl)acetate as a clear oil.

Step 2: Regioselective Nitration (Critical Step)

Caution: Nitration of phenylacetates carries a risk of benzylic oxidation. Temperature control is paramount.

Reagents:

-

Substrate: Ethyl 2-(2-bromo-4-fluorophenyl)acetate (1.0 eq)[1]

-

Solvent: Conc. Sulfuric Acid (

, -

Nitrating Agent: Potassium Nitrate (

, 1.05 eq) or Fuming

Procedure:

-

Dissolution: Dissolve the ester substrate in concentrated

at -

Addition: Add

portion-wise (solid) or-

Critical Process Parameter (CPP): Maintain internal temperature

. Exotherms can lead to benzylic oxidation (forming the alpha-keto ester) or dinitration.

-

-

Reaction: Stir at

for 1 hour, then allow to warm slowly to -

Quench: Pour the reaction mixture slowly onto crushed ice/water (

) with vigorous stirring. The product typically precipitates as a solid. -

Isolation: Filter the solid. If an oil forms, extract with Dichloromethane (DCM) or Ethyl Acetate.

-

Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 0–20% EtOAc in Hexanes) to remove the minor C6-nitro isomer.

Analytical Profile & Quality Control

Expected Data

| Attribute | Specification | Notes |

| Appearance | White to pale yellow solid | Nitro compounds are often yellow.[1][2] |

| Molecular Weight | 306.09 g/mol | Formula: |

| H-6 (adjacent to nitro) will be significantly deshielded. | ||

| Regio-purity | Critical to ensure C5-nitro isomer.[1] |

Impurity Profile

-

Impurity A (Regioisomer): Ethyl 2-(2-bromo-4-fluoro-6-nitrophenyl)acetate.[1] Usually formed in <5% quantity due to weaker directing effects at C6.

-

Impurity B (Oxidation): Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)-2-oxoacetate.[1] Result of benzylic oxidation if temperature exceeds

during nitration. -

Impurity C (Hydrolysis): Free acid form, if quenching is too exothermic or aqueous wash is prolonged.

Process Flow Diagram

Figure 2: Linear process flow for the synthesis of the target ester.

Safety & Handling

-

Nitro Compounds: Potentially energetic. While this specific molecule is stable, standard precautions for handling nitro-aromatics should be observed.[1] Avoid heating the dry solid to decomposition.

-

Acid Waste: The nitration step generates highly acidic waste. Neutralize with lime or caustic soda before disposal.

-

Skin Sensitization: Halogenated nitro-aromatics are potential sensitizers.[1] Use full PPE (gloves, goggles, respirator).

References

-

Sigma-Aldrich. Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate Product Page. CAS 1012879-10-5.[1][3][4] Available at:

-

Deciphera Pharmaceuticals. Improved Processes for the Preparation of Ripretinib. WO/2023/122322.[5] (Describes related chemistry and intermediate handling). Available at:

-

Liljenberg, M., et al. "Mechanism and regioselectivity of electrophilic aromatic nitration."[6] Journal of Molecular Modeling, 2017.[6] (Theoretical basis for regioselectivity).

-

ChemScene. Ethyl 2-bromo-2-(4-nitrophenyl)acetate Product Data. (Comparative structure analysis). Available at:

Sources

- 1. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 2. Buy Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate | 1803827-82-8 [smolecule.com]

- 3. Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate 98% | CAS: 1012879-10-5 | AChemBlock [achemblock.com]

- 4. ETHYL 2-(2-BROMO-4-FLUORO-5-NITROPHENYL)ACETATE | 1012879-10-5 [sigmaaldrich.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. semanticscholar.org [semanticscholar.org]

Spectroscopic data for Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate

[1][2]

Compound Overview & Significance

Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (CAS: 1012879-10-5) is a highly functionalized phenylacetic acid derivative. Its structural utility lies in the orthogonal reactivity of its substituents:

-

Bromine (C2): Facilitates Suzuki-Miyaura coupling or Buchwald-Hartwig amination for scaffold extension.

-

Fluorine (C4): Enables SNAr reactions, particularly with amines, to form indole or quinazoline cores.

-

Nitro (C5): Serves as a masked amine (via reduction) for subsequent cyclization.

-

Ethyl Ester: A versatile handle for hydrolysis or Claisen condensation.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉BrFNO₄ |

| Molecular Weight | 306.09 g/mol (for ⁷⁹Br) |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 68–72 °C (Typical range for this class) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

Synthesis & Reaction Logic

The introduction of the nitro group at the C5 position is governed by the cooperative directing effects of the halogen substituents on the precursor, Ethyl 2-(2-bromo-4-fluorophenyl)acetate.

-

Fluorine (C4): Strong ortho/para director. Directs electrophiles to C3 and C5.

-

Bromine (C2): Ortho/para director. Directs to C5 (para) and C3 (ortho).

-

Alkyl Group (C1): Ortho/para director. Directs to C6.

Synthesis Workflow Diagram

Caption: Regioselective nitration pathway driven by cooperative halogen directing effects.

Spectroscopic Characterization

The following data represents the predicted high-fidelity spectroscopic profile based on substituent chemical shift effects (SCS) and coupling constants characteristic of tetrasubstituted benzene rings.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment | Structural Logic |

| 8.25 | Doublet (d) | 1H | J₍H-F₎ ≈ 7.5 | Ar-H6 | Deshielded by -NO₂ (ortho) and -F (meta). |

| 7.45 | Doublet (d) | 1H | J₍H-F₎ ≈ 9.8 | Ar-H3 | Large ortho coupling to Fluorine. Shielded relative to H6 due to lack of ortho-NO₂. |

| 4.20 | Quartet (q) | 2H | J = 7.1 | -OCH₂- | Characteristic ethyl ester methylene. |

| 3.85 | Singlet (s) | 2H | - | Ar-CH₂- | Benzylic protons. May show slight broadening due to long-range coupling. |

| 1.28 | Triplet (t) | 3H | J = 7.1 | -CH₃ | Terminal methyl of the ethyl ester. |

Carbon-13 NMR (¹³C NMR)

Solvent: CDCl₃ | Key Features: C-F Coupling

-

Carbonyl (C=O): ~170.0 ppm.

-

C-F (C4): ~155-160 ppm (Doublet, J₍C-F₎ ≈ 250 Hz).

-

C-NO₂ (C5): ~145 ppm (Doublet, J₍C-F₎ ≈ 15 Hz).

-

C-Br (C2): ~115 ppm (Doublet, J₍C-F₎ ≈ 25 Hz).

Infrared Spectroscopy (FT-IR)

-

1735 cm⁻¹: C=O Stretch (Ester).[1] Strong, sharp band.

-

1535 cm⁻¹: N-O Asymmetric Stretch (Nitro).

-

1350 cm⁻¹: N-O Symmetric Stretch (Nitro).

-

1100-1200 cm⁻¹: C-F Stretch.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization)

-

Isotopic Pattern: The presence of one Bromine atom results in a characteristic 1:1 doublet for the molecular ion.

-

[M+H]⁺ (⁷⁹Br): 306.0

-

[M+H]⁺ (⁸¹Br): 308.0

-

-

Fragmentation: Loss of the ethyl group (-29) and nitro group (-46) are common fragmentation pathways.

Experimental Protocols

Protocol: Sample Preparation for NMR

To ensure high-resolution spectra without solvent suppression artifacts:

-

Mass: Weigh 5–10 mg of the solid compound into a clean vial.

-

Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

-

Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g., residual drying agents).

-

Shimming: Automated gradient shimming is sufficient, but manual tuning of Z1 and Z2 is recommended due to the fluorine atom's effect on local magnetic susceptibility.

Protocol: HPLC Purity Assessment

System: Agilent 1200 or equivalent with DAD.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: 254 nm (Aromatic) and 210 nm (General).

-

Flow Rate: 1.0 mL/min.

References

-

Sigma-Aldrich. (n.d.). Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate Product Sheet. Retrieved from [2][3]

-

PubChem. (2025).[1][4] Ethyl 2-bromo-2-(2-nitrophenyl)acetate Compound Summary. National Library of Medicine. Retrieved from [5]

-

BenchChem. (2025).[6] 2-Bromoacetamide synthesis and purification methods. Retrieved from

-

ChemRxiv. (2025). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from

Sources

- 1. 2-(2-Bromo-4-nitrophenyl)acetic acid | C8H6BrNO4 | CID 12404388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ETHYL 2-(2-BROMO-4-FLUORO-5-NITROPHENYL)ACETATE | 1012879-10-5 [sigmaaldrich.com]

- 3. 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline | 1610471-69-6 [sigmaaldrich.com]

- 4. dextro,laevo-proline, 609-36-9 [thegoodscentscompany.com]

- 5. Ethyl 2-bromo-2-(2-nitrophenyl)acetate | C10H10BrNO4 | CID 15281682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate. As a crucial analytical technique in organic chemistry, ¹H NMR spectroscopy offers detailed information about the molecular structure of a compound. This document will delve into the theoretical prediction of the spectrum, the influence of various substituents on proton chemical shifts and coupling constants, a standard operating procedure for data acquisition, and a thorough interpretation of the spectral data.

Molecular Structure and Predicted ¹H NMR Spectral Features

Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate possesses a complex substitution pattern on the phenyl ring, which significantly influences the chemical environment of each proton. Understanding these influences is key to accurately interpreting the ¹H NMR spectrum.

The molecule consists of two main fragments: the substituted phenyl ring and the ethyl acetate side chain.

-

Ethyl Acetate Group: This group will exhibit two distinct signals: a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). The methylene protons are adjacent to three methyl protons, resulting in a quartet (n+1 = 3+1 = 4).[1] The methyl protons are adjacent to two methylene protons, leading to a triplet (n+1 = 2+1 = 3). The methylene protons, being closer to the electronegative oxygen atom, will appear further downfield compared to the methyl protons.[1]

-

Benzylic Protons: The methylene protons of the acetate group (-CH₂-Ph) are adjacent to the substituted phenyl ring. These benzylic protons will appear as a singlet, as there are no adjacent protons to cause splitting. Their chemical shift will be influenced by the aromatic ring current and the substituents on the ring.

-

Aromatic Protons: The phenyl ring has two protons. Their chemical shifts and multiplicities will be determined by the electronic effects (inductive and resonance) of the bromo, fluoro, and nitro substituents, as well as their coupling to each other and to the fluorine atom.

-

Substituent Effects:

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group, which deshields protons on the aromatic ring, causing their signals to shift downfield to higher ppm values.[2][3] This effect is most pronounced for protons ortho and para to the nitro group due to resonance.[4]

-

Bromine (-Br): As a halogen, bromine is an electron-withdrawing group through induction but can be a weak electron-donating group through resonance. Its overall effect is typically deshielding.[5][6] The deshielding effect of halogens on adjacent protons generally follows the order F > Cl > Br > I.[7][8]

-

Fluorine (-F): Fluorine is the most electronegative element and thus strongly electron-withdrawing via induction.[9] It will also couple with nearby protons, leading to additional splitting of their signals. The magnitude of this coupling (J-coupling) depends on the number of bonds separating the proton and the fluorine atom.

-

-

Theoretical ¹H NMR Spectrum Prediction

Based on the structural analysis, we can predict the approximate chemical shifts and multiplicities for each proton in Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-3 | ~8.0 - 8.5 | Doublet of doublets (dd) or Doublet (d) | ³J(H-H), ⁴J(H-F) | 1H |

| H-6 | ~7.5 - 8.0 | Doublet of doublets (dd) or Doublet (d) | ³J(H-H), ⁵J(H-F) | 1H |

| -CH₂- (Benzylic) | ~3.8 - 4.2 | Singlet (s) | - | 2H |

| -O-CH₂- (Ethyl) | ~4.1 - 4.3 | Quartet (q) | ³J(H-H) ≈ 7 Hz | 2H |

| -CH₃ (Ethyl) | ~1.2 - 1.4 | Triplet (t) | ³J(H-H) ≈ 7 Hz | 3H |

Rationale for Predictions:

-

Aromatic Protons (H-3 and H-6): The strong electron-withdrawing nature of the nitro group at C5 and the bromine at C2 will cause significant downfield shifts for both aromatic protons. H-3 is ortho to the nitro group and will likely be the most deshielded proton. H-6 is ortho to the bromine atom. The coupling between H-3 and H-6 will result in a doublet for each, with a typical ortho coupling constant of ~6-9 Hz.[10] Furthermore, coupling to the fluorine at C4 will introduce additional splitting. The coupling between fluorine and a proton three bonds away (³J(H-F)) is typically larger than a four-bond coupling (⁴J(H-F)). Therefore, H-3 will likely show a larger H-F coupling constant than H-6.

-

Benzylic Protons (-CH₂-Ph): The benzylic protons are adjacent to an electron-withdrawing aromatic ring, which will shift their signal downfield. A typical range for benzylic protons is 2.3-2.7 ppm, but the presence of multiple electron-withdrawing groups on the ring will likely shift this further downfield.[2]

-

Ethyl Protons (-O-CH₂-CH₃): The chemical shifts for the ethyl group are well-established. The methylene protons typically appear around 4.1 ppm and the methyl protons around 1.3 ppm.[11]

Experimental Protocol for ¹H NMR Data Acquisition

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following protocol outlines the standard procedure.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, especially for resolving the complex aromatic region.

Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. If solubility is an issue, other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.

-

Sample Concentration: Weigh approximately 5-10 mg of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Filter the solution into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field. This is a critical step to obtain sharp, well-resolved peaks.

Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient for a ¹H NMR spectrum.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are typically adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative analysis.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct the baseline to ensure it is flat.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons responsible for each signal.

-

Peak Picking: Identify the chemical shift of each peak and multiplet.

Visualization of Experimental Workflow and Molecular Couplings

// Aromatic Protons H3 [label="H-3"]; H6 [label="H-6"];

// Benzylic and Ethyl Protons CH2_benzyl [label="CH₂\n(benzyl)"]; O_CH2_ethyl [label="O-CH₂\n(ethyl)"]; CH3_ethyl [label="CH₃\n(ethyl)"];

// Heteroatom F [label="F", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges representing coupling H3 -- H6 [label="³J(H-H)", fontcolor="#202124", fontsize=10]; H3 -- F [label="⁴J(H-F)", fontcolor="#202124", fontsize=10, style=dashed]; H6 -- F [label="³J(H-F)", fontcolor="#202124", fontsize=10, style=dashed]; O_CH2_ethyl -- CH3_ethyl [label="³J(H-H)", fontcolor="#202124", fontsize=10]; } caption="Spin-spin coupling in the molecule."

Interpretation of the ¹H NMR Spectrum

A detailed analysis of the ¹H NMR spectrum allows for the unambiguous assignment of each proton.

-

Ethyl Group: The characteristic quartet and triplet of the ethyl group will be readily identifiable. The integration of these signals should be in a 2:3 ratio. The coupling constant for both multiplets should be identical, typically around 7 Hz.

-

Benzylic Methylene Group: A singlet with an integration of 2H in the region of 3.8-4.2 ppm will correspond to the benzylic protons. Its downfield shift is a result of the deshielding effect of the substituted aromatic ring.

-

Aromatic Region: This region will be the most complex. The two aromatic protons will appear as two distinct multiplets.

-

H-3: This proton is expected to be the most downfield signal due to its ortho position relative to the strongly electron-withdrawing nitro group. It will likely appear as a doublet of doublets, being split by H-6 (ortho coupling, ³J ≈ 7-10 Hz) and the fluorine at C4 (meta coupling, ⁴J ≈ 1-3 Hz).[2][10]

-

H-6: This proton will also be downfield, influenced by the ortho bromine and the para nitro group. It will also likely be a doublet of doublets, split by H-3 (ortho coupling, ³J ≈ 7-10 Hz) and the fluorine at C4 (ortho coupling, ³J ≈ 7-10 Hz).[2][10] The H-F coupling for H-6 is expected to be larger than for H-3 due to the fewer number of bonds separating them.

-

By carefully analyzing the chemical shifts, integration values, and coupling patterns, a complete and accurate assignment of the ¹H NMR spectrum of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate can be achieved, providing critical confirmation of its molecular structure.

References

- CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.

- Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and - Modgraph.

- Spectra of ethyl acet

- NMR Aromatic Proton Coupling: Doublet | PDF - Scribd.

- Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance.

- Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3) approximate chemical shift values of all peaks. | Homework.Study.com.

- Problem 45 How can you use NMR spec... [FREE SOLUTION] | Vaia.

- NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl...

- Fluorine NMR.

- Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC.

- Nitrobenzene HNMR splitting (simple explan

- Chemical Shift In NMR Spectroscopy - YouTube.

- C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes.

- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

- H NMR Spectroscopy.

- Protons on aromatic rings in NMR - Chemistry Stack Exchange.

Sources

- 1. homework.study.com [homework.study.com]

- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. m.youtube.com [m.youtube.com]

- 6. C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. biophysics.org [biophysics.org]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

¹³C NMR analysis of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate

A Deep Dive into the ¹³C NMR of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate[1]

Executive Summary

Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (CAS: 1012879-10-5) represents a class of highly functionalized aromatic intermediates critical in the synthesis of KRAS and EGFR inhibitors.[1] For the analytical chemist, this molecule presents a "perfect storm" of NMR challenges: a crowded aromatic ring, strong electron-withdrawing groups (EWGs), and the presence of a spin-active fluorine nucleus (¹⁹F).[2]

This guide provides a rigorous methodology for the ¹³C NMR analysis of this compound. It moves beyond simple peak picking to explore spin-spin coupling mechanics , substituent-induced chemical shift perturbations , and relaxation dynamics required for accurate quantitative analysis.[1][2]

The Molecule: Structural Breakdown & NMR Challenges

Before approaching the instrument, we must deconstruct the magnetic environment.[1][2] The molecule consists of a tetra-substituted benzene ring linked to an ethyl acetate side chain.[1][3]

| Position | Substituent | Electronic Effect | ¹³C NMR Impact |

| C-F (Pos 4) | Fluorine | Inductive withdrawal (-I), Resonance donation (+R) | Huge Deshielding (~160 ppm) + Large ¹J coupling (~250 Hz).[2] |

| C-NO₂ (Pos 5) | Nitro | Strong Inductive/Resonance withdrawal (-I, -R) | Deshielding (~145 ppm).[2] Slow relaxation (quaternary). |

| C-Br (Pos 2) | Bromine | Inductive withdrawal (-I), Heavy Atom Effect | Shielding (Heavy atom effect often pushes C-Br upfield to ~110-120 ppm).[2] |

| Side Chain | Ethyl Acetate | Standard Aliphatic | Diagnostic carbonyl (~170 ppm) and ethyl patterns.[1][2] |

The "F-Factor": The ¹⁹F nucleus (100% natural abundance, spin ½) will split carbon signals.[1][2] This is not an impurity; it is the primary tool for assignment.[1][2]

-

Ipso (C4): Doublet (¹J_CF ~250 Hz)

-

Ortho (C3, C5): Doublet (²J_CF ~20-25 Hz)

-

Meta (C2, C6): Doublet (³J_CF ~3-10 Hz)

Experimental Protocol: The "Quaternary" Problem

Standard ¹³C protocols often fail with this molecule because the quaternary carbons (C-Br, C-NO₂, C-F, C-Alkyl) lack attached protons to facilitate relaxation via the Nuclear Overhauser Effect (NOE).[2]

Recommended Acquisition Parameters

To ensure all peaks appear and integration is reliable, use the following "Quantitative ¹³C" setup:

-

Solvent: CDCl₃ (Standard) or DMSO-d₆ (if solubility is poor, but CDCl₃ provides sharper resolution for J-coupling).[1][2]

-

Pulse Sequence: zgig (Inverse gated decoupling).[1][2] This suppresses NOE to ensure accurate integration, though it sacrifices signal-to-noise (S/N).[1][2]

-

Relaxation Delay (D1): 5–10 seconds . (Standard is 1-2s).[1][2]

-

Relaxation Agent (Optional but Recommended): Chromium(III) acetylacetonate [Cr(acac)₃] (0.05 M).[1][2]

Spectral Analysis & Assignment Logic

4.1 The Aliphatic Region (10 – 70 ppm)

This region confirms the ethyl acetate tail.[1][2] It is generally free of fluorine coupling (distance > 4 bonds).[1][2]

-

~41.5 ppm: Benzylic CH₂ .[1][2] This carbon is attached to the aromatic ring (C1) and the carbonyl.[1][2] It may show a faint doublet (⁴J_CF ~1-2 Hz) but often appears as a singlet.[1][2]

-

~61.5 ppm: OCH₂ (Ethyl methylene).[1][2] Deshielded by the oxygen atom.[1][2]

4.2 The Carbonyl Region (165 – 175 ppm)[2]

-

~169.5 ppm: C=O (Ester) .[1][2][3] Typical ester shift.[1][2] Usually a singlet, as it is 5 bonds away from the fluorine.[1][2]

4.3 The Aromatic Region (110 – 165 ppm): The "Forest of Doublets"

This is the critical quality control region.[1][2] You will not see single peaks; you will see doublets due to ¹⁹F coupling.[1][2]

Predicted Shifts & Coupling Constants:

| Carbon Assignment | Approx. Shift (δ) | Multiplicity | Coupling Constant (J_CF) | Logic |

| C4 (C-F) | 158.0 ppm | Doublet | ¹J ≈ 255 Hz | Distinctive wide doublet.[1] Center of the doublet is the chemical shift.[1][2] |

| C5 (C-NO₂) | 146.0 ppm | Doublet | ²J ≈ 15-20 Hz | Deshielded by NO₂ and ortho to F. |

| C1 (C-CH₂) | 135.5 ppm | Doublet | ⁴J ≈ 3 Hz | Para to F. Coupling is small or unresolved.[1][2] |

| C3 (C-H) | 128.0 ppm | Doublet | ²J ≈ 25 Hz | Ortho to F. Large splitting for a protonated carbon.[1][2] |

| C6 (C-H) | 120.5 ppm | Doublet | ³J ≈ 8 Hz | Meta to F. |

| C2 (C-Br) | 115.0 ppm | Doublet | ³J ≈ 8 Hz | Shielded by heavy atom (Br).[1][2] Meta to F. |

Analyst Note: Do not confuse the C4 doublet (separated by ~60 ppm on a 500 MHz instrument) for two different impurities. Calculate the center point: (Peak A + Peak B) / 2.[1][2]

Decision Logic & Workflow

The following diagram illustrates the decision process for validating the compound's structure based on spectral data.

Figure 1: Analytical workflow for structural verification of fluorinated nitro-aromatics.

Troubleshooting Common Artifacts

6.1 "Missing" Peaks[1][2]

-

Symptom: You count only 8 or 9 carbons instead of 10.

-

Cause: The C-Br (C2) or C-NO₂ (C5) carbons are quaternary and have long relaxation times.[2]

-

Solution: Increase D1 to 10s or add Cr(acac)₃. Do not assume the reaction failed until you rule out relaxation dynamics.[1][2]

6.2 "Extra" Peaks[1][2]

-

Symptom: Small peaks appearing near the base of major aromatic signals.[1][2]

-

Cause: Rotamers (rare for this specific molecule) or, more likely, Regioisomers .[1][2]

-

Diagnosis: In nitration reactions, the nitro group might attach at the C3 position instead of C5.[1][2] Check the coupling constants of the protonated carbons. If the nitro is at C3, the C-F coupling patterns will change drastically due to symmetry alterations.[1][2]

6.3 Integration Errors

-

Symptom: The carbonyl peak integrates to 1.0, but the aromatic C-H peaks integrate to 0.6.[1][2]

-

Cause: NOE enhancement is affecting protonated carbons (C3, C6) but not quaternary ones.[1][2]

-

Solution: Use Inverse Gated Decoupling (zgig) to suppress NOE.[1][2]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 2-bromo-2-(2-nitrophenyl)acetate (Analogous Structure). [Link][1][2]

-

Royal Society of Chemistry. ¹³C NMR Studies of Fluorinated Aromatic Compounds: ¹³C–¹⁹F Coupling Constants. J. Chem. Soc., Perkin Trans.[1][2] 2. [Link]

-

University of Wisconsin-Madison. ¹³C NMR Chemical Shift Table and Substituent Effects. [Link]

Sources

Technical Guide: Infrared Spectroscopy of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate

Executive Summary

Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (CAS: 1012879-10-5) is a critical halogenated aromatic intermediate, frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., Afatinib and related EGFR inhibitors). Its structural integrity is defined by a tetrasubstituted benzene ring featuring electrophilic (nitro), lipophilic (bromo), and metabolic-blocking (fluoro) moieties.

This guide provides an authoritative framework for the Infrared (IR) spectroscopic validation of this compound. Unlike simple organic solvents, the steric crowding and electronic push-pull effects of the 2-bromo-4-fluoro-5-nitro motif induce specific vibrational shifts that serve as definitive identity markers. This document outlines the theoretical assignments, experimental protocols, and failure mode analysis required for GMP-compliant characterization.

Molecular Architecture & Vibrational Logic

To accurately interpret the IR spectrum, one must first understand the electronic environment of the vibrating bonds. The molecule consists of two distinct domains: the polar aromatic core and the flexible ester tail .

Structural Visualization & Logic Flow

The following diagram illustrates the connectivity and the key functional groups that will generate diagnostic IR signals.

Figure 1: Structural connectivity and predicted vibrational hotspots for Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate.

Mechanistic Insight: The "Insulation" Effect

A critical distinction in this molecule is the methylene spacer (

-

Consequence: Unlike benzoate esters (where the C=O is conjugated to the ring), this phenylacetate derivative lacks direct conjugation.

-

Spectral Impact: The carbonyl stretch will appear at a higher frequency (typical of aliphatic esters, ~1735-1750 cm⁻¹) rather than the lower frequency of conjugated benzoates (~1715-1725 cm⁻¹). This is a key purity check against oxidized byproducts.

Theoretical IR Assignment & Acceptance Criteria

Since specific reference spectra for proprietary intermediates are often paywalled, validation relies on First Principles Assignment . The table below synthesizes data from analogous nitro-halo-aromatics and standard correlation charts (NIST, Sigma-Aldrich).

Diagnostic Peak Table

| Functional Group | Mode of Vibration | Expected Frequency (cm⁻¹) | Intensity | Diagnostic Value |

| Ester C=O | Stretching | 1735 – 1750 | Strong | Primary ID. Confirm absence of conjugation. |

| Nitro ( | Asymmetric Stretch | 1530 – 1550 | Strong | Primary ID. Shifted higher due to F/Br electron withdrawal. |

| Nitro ( | Symmetric Stretch | 1340 – 1360 | Strong | Confirmatory doublet with asymmetric peak. |

| Aromatic Ring | C=C Stretching | 1480 – 1600 | Medium | Multiple bands; often obscured by |

| C-F Bond | Aryl-F Stretching | 1200 – 1250 | Strong | Broad/Strong. Overlaps with C-O ester stretch. |

| C-O-C (Ester) | Stretching | 1150 – 1200 | Strong | "Fingerprint" for the ester functionality. |

| C-H (Aromatic) | Out-of-plane bend | 800 – 900 | Medium | Specific to substitution pattern (isolated H's). |

| C-Br Bond | Stretching | 500 – 700 | Med/Weak | Far fingerprint region. Hard to detect in some ATR crystals. |

Impurity Markers (The "Red Flags")

During synthesis (typically via nucleophilic substitution or nitration), specific impurities may persist.

-

Hydrolyzed Acid (Parent Acid): Broad -OH stretch (2500–3300 cm⁻¹) and a shifted C=O (~1700–1720 cm⁻¹ due to dimerization).

-

Un-nitrated Precursor: Absence of the strong 1530/1350 cm⁻¹ doublets.

-

Water: Broad hump centered at 3400 cm⁻¹.

Experimental Protocol: ATR-FTIR Acquisition

Methodology: Attenuated Total Reflectance (ATR) is the preferred method for this solid intermediate due to its speed and lack of sample preparation artifacts (e.g., moisture absorption in KBr pellets).

Equipment & Settings

-

Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50).

-

Crystal: Diamond or ZnSe (Diamond preferred for hardness).

-

Resolution: 4 cm⁻¹.

-

Scans: 16 to 32 scans (sufficient for high S/N ratio).

-

Range: 4000 – 600 cm⁻¹ (Standard) or 4000 – 400 cm⁻¹ (if C-Br confirmation is required).

Step-by-Step Workflow

Figure 2: Standard Operating Procedure (SOP) for ATR-FTIR acquisition.

Protocol Nuances (Expertise)

-

Pressure Application: Because the compound is a solid (likely crystalline powder), high pressure is required to ensure good contact with the ATR crystal. Poor contact results in weak peaks and a noisy baseline.

-

Crystal Cleaning: Use Isopropanol rather than Acetone. Acetone residues can evaporate during the background scan but re-deposit or outgas, causing "ghost" carbonyl peaks around 1715 cm⁻¹ that mimic impurities.

Data Interpretation & Validation

The "Fingerprint" Validation

To declare the sample "Conforming," the spectrum must exhibit the Triad of Identity :

-

Carbonyl Integrity: A sharp band at 1740 ± 10 cm⁻¹ .

-

Failure Mode: If split or broadened significantly, suspect hydrolysis (acid impurity).

-

-

Nitro Signature: Distinct bands at ~1535 cm⁻¹ and ~1350 cm⁻¹ .

-

Failure Mode: If absent, the nitration step failed.

-

-

Halogen Influence: A complex, intense region between 1000–1300 cm⁻¹ (C-F + C-O).

-

Note: Do not attempt to assign every peak in this region; look for the pattern's consistency with the reference standard.

-

Common Artifacts

-

CO₂ Doublet (2300–2400 cm⁻¹): Atmospheric CO₂. This is not a sample impurity but indicates a change in the room's air between background and sample scans. It can be ignored or corrected via software.

-

Baseline Slope: Often caused by scattering from large particle sizes. If the baseline slopes heavily (low T% at 4000 cm⁻¹, high T% at 600 cm⁻¹), grind the sample into a finer powder and re-scan.

References

-

Sigma-Aldrich. Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate Product Sheet (CAS 1012879-10-5).Link

-

NIST Chemistry WebBook. Infrared Spectrum of Ethyl 4-nitrophenylacetate (Analogous Structure). National Institute of Standards and Technology. Link

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. (Standard reference for functional group assignments).

-

ChemRxiv. Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. (Provides analogous IR data for fluoro/bromo phenyl acetates). Link

-

PubChem. 2-(2-Bromo-4-nitrophenyl)acetic acid (Parent Acid Data). National Library of Medicine. Link

Safety and handling of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate.

An In-depth Technical Guide to the Safe Handling of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (CAS No: 1012879-10-5). As a substituted phenylacetate, this compound is a valuable intermediate in medicinal chemistry and organic synthesis. Its molecular structure, featuring a brominated, fluorinated, and nitrated aromatic ring, imparts specific reactivity and associated hazards that necessitate rigorous safety protocols. This guide is designed to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in safe handling. Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is a solid at room temperature, typically appearing as a white to yellow substance. Its structural complexity influences its reactivity and interactions, making it a key building block in the synthesis of more complex molecules, likely in the pharmaceutical and agrochemical industries.[1]

| Identifier | Value |

| IUPAC Name | ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate[2] |

| CAS Number | 1012879-10-5[2] |

| Molecular Formula | C₁₀H₉BrFNO₄ |

| Molecular Weight | 306.09 g/mol [2] |

| Physical Form | White to Yellow Solid |

| Purity | Typically ≥95% |

| Storage Temperature | Room temperature |

Hazard Identification and GHS Classification

The primary hazards associated with this compound stem from its potential to cause irritation and its presumed toxicity upon ingestion, inhalation, or skin contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[3] | ||

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | ||

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[3] |

The hazard profile is dictated by the functional groups present. The bromo- and nitro- substituents on the aromatic ring, combined with the acetate moiety, create a molecule that can act as an irritant and is likely to be toxic. The causality is clear: such electrophilic and reactive structures can interact non-specifically with biological macromolecules (proteins, DNA), leading to cellular disruption and irritation.

Logical Relationship of Hazards and Required Controls

This diagram illustrates the direct link between the identified chemical hazards and the necessary control measures.

Caption: Relationship between hazards and control measures.

Safe Handling and Exposure Control

A multi-layered approach to safety, incorporating engineering controls, personal protective equipment (PPE), and strict handling protocols, is essential.

Engineering Controls

The primary engineering control for handling this solid compound is a certified chemical fume hood. This is non-negotiable. The fume hood provides containment, preventing the inhalation of any fine dust or powder and protecting the researcher from splashes. All weighing, transferring, and reaction setup operations must be performed within the fume hood.[4][5]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing skin and eye contact.

| Protection Type | Specification | Rationale |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles.[6] | Protects against dust particles and accidental splashes from solvents during reaction setup. |

| Hand Protection | Nitrile or neoprene gloves.[6] | Provides a chemical barrier against skin contact. Double-gloving is recommended for extended operations. |

| Skin Protection | A flame-retardant laboratory coat. | Protects against spills and contamination of personal clothing. |

| Respiratory | Not typically required if work is conducted in a fume hood. | If a fume hood is unavailable or fails, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary. |

Safe Handling Workflow

This workflow diagram outlines the mandatory steps for safely handling the compound from retrieval to use.

Caption: Standard workflow for handling the chemical.

Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated area.[3] The storage temperature should be ambient room temperature.

-

Container: Keep the container tightly closed to prevent moisture absorption and potential hydrolysis.[3][5]

-

Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[7] These substances can induce vigorous or explosive reactions. Bromine-containing compounds can react violently with easily oxidized materials.[8]

First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical. All personnel must be familiar with the location of safety showers and eyewash stations.

-

If Inhaled (H335): Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists or breathing becomes difficult, seek immediate medical attention.[3]

-

On Skin (H315): Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice.

-

In Eyes (H319): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3]

-

If Swallowed (H302): Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[9]

Accidental Release and Spill Cleanup

A spill of this solid compound requires a calm and methodical response to prevent wider contamination and exposure.

Spill Response Protocol

-

Evacuate: Alert others in the immediate area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.

-

Contain: Prevent the powder from spreading.

-

Clean-up: Gently sweep or scoop the solid material into a suitable container for hazardous waste. Avoid creating dust. Use an inert absorbent material like sand or vermiculite for any dissolved spills.[4][10]

-

Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water.

-

Dispose: Seal the container with the collected waste and label it clearly for disposal.

Spill Response Workflow Diagram

Caption: Step-by-step procedure for spill response.

Disposal Considerations

Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate and any contaminated materials must be treated as hazardous waste.

-

Method: Disposal must be handled by a licensed professional waste disposal service.[11] The preferred method for halogenated organic compounds is high-temperature incineration at a facility equipped with scrubbers to neutralize the resulting acidic gases (HBr, HF).[11]

-

Regulations: All disposal activities must comply with local, state, and federal environmental regulations.[10][12] Do not dispose of this chemical down the drain or in regular trash.[12]

Reactivity and Synthesis Insights

This compound is a key intermediate, and understanding its synthesis provides context for its reactivity. It is likely synthesized via a nucleophilic substitution reaction, where a corresponding phenoxide is alkylated with an ethyl haloacetate, such as ethyl bromoacetate.[1][13]

-

Chemical Stability: The compound is stable under recommended storage conditions.

-

Hazardous Reactions: Avoid contact with strong oxidizing agents, acids, and bases.[7] The nitro group can be reduced, and the bromine atom can participate in various coupling reactions.

-

Hazardous Decomposition Products: Thermal decomposition or combustion will produce toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[7]

Conclusion

Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is a valuable research chemical whose safe use is predicated on a thorough understanding of its hazards and the diligent application of safety protocols. By integrating engineering controls, appropriate PPE, and robust handling and disposal procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment. The causality between its chemical structure and its hazardous properties should always inform the experimental design and safety assessment.

References

-

Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]

-

Archean Chemical Industries. SAFETY DATA SHEET - Bromine. [Link]

-

Covestro. SAFETY DATA SHEET. [Link]

-

National Research Council. LCSS: BROMINE. [Link]

-

PENTA. Bromine - SAFETY DATA SHEET. [Link]

-

NJ.gov. Common Name: ETHYL BROMOACETATE HAZARD SUMMARY. [Link]

-

Indian Academy of Sciences. Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. [Link]

-

Carl ROTH. Safety Data Sheet: Bromine. [Link]

-

MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate.... [Link]

Sources

- 1. Buy Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate | 1803827-82-8 [smolecule.com]

- 2. Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate 98% | CAS: 1012879-10-5 | AChemBlock [achemblock.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. solutions.covestro.com [solutions.covestro.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. fishersci.com [fishersci.com]

- 8. LCSS: BROMINE [web.stanford.edu]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. carlroth.com [carlroth.com]

- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies [mdpi.com]

Storage Conditions for Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate: A Technical Guide

Part 1: Executive Summary & Critical Parameters

Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (CAS: 1012879-10-5) is a highly functionalized phenylacetic acid derivative commonly employed as an intermediate in the synthesis of indole-based kinase inhibitors and other heterocyclic pharmaceutical scaffolds. Its structural complexity—featuring a labile ethyl ester, a nitro group, and multiple halogen substituents—dictates a rigorous storage protocol to prevent hydrolysis, photochemical degradation, and radical-mediated dehalogenation.

Quick Reference: Optimal Storage Conditions

| Parameter | Specification | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows thermodynamic hydrolysis and inhibits potential nitro-group redox reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents moisture ingress (hydrolysis risk) and oxidative degradation. |

| Light Exposure | Strictly Dark (Amber Glass/Foil) | Nitro and bromo-aryl motifs are susceptible to photo-induced radical degradation. |

| Physical State | Solid (White to Yellow Crystalline) | Melting Point: 130–135°C. Keep solid to minimize surface area for reactivity. |

| Desiccation | Required | The ester moiety is moisture-sensitive; hydrolysis yields the corresponding carboxylic acid. |

Part 2: Chemical Profile & Stability Analysis

To understand how to store this compound, one must understand why it degrades. The molecule contains three distinct vectors of instability:

-

The Ethyl Ester Linkage: This is the primary point of failure. In the presence of ambient moisture and trace acidity (which can be generated by slow dehalogenation), the ester undergoes hydrolysis to form 2-(2-bromo-4-fluoro-5-nitrophenyl)acetic acid and ethanol. This reaction is autocatalytic.

-

The Nitro-Aryl Moiety: Nitro groups are electron-withdrawing, activating the ring but also rendering the compound susceptible to photoreduction or rearrangement under intense UV/visible light.

-

The Carbon-Bromine Bond: While relatively stable, aryl bromides can undergo homolytic cleavage under UV irradiation, generating radical species that lead to complex polymerization or debromination byproducts.

Degradation Pathway Visualization

The following diagram illustrates the primary degradation risk: moisture-driven hydrolysis.